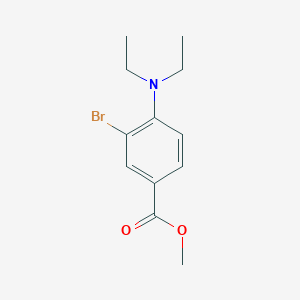

Methyl 3-bromo-4-(diethylamino)benzoate

Description

Properties

CAS No. |

1131594-26-7 |

|---|---|

Molecular Formula |

C12H16BrNO2 |

Molecular Weight |

286.16 g/mol |

IUPAC Name |

methyl 3-bromo-4-(diethylamino)benzoate |

InChI |

InChI=1S/C12H16BrNO2/c1-4-14(5-2)11-7-6-9(8-10(11)13)12(15)16-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

TYWALVJEWDXPJU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-(diethylamino)benzoate typically involves the bromination of methyl 4-(diethylamino)benzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

Key Findings :

-

Suzuki-Miyaura cross-coupling with arylboronic acids under palladium catalysis produces biaryl derivatives efficiently .

-

Bromine can be replaced by amines (e.g., piperidine) in Cu-catalyzed Ullmann-type reactions.

Ester Functional Group Transformations

The methyl ester undergoes hydrolysis, aminolysis, or transesterification under standard conditions .

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acid hydrolysis | HCl (conc.), H₂O, reflux | 3-Bromo-4-(diethylamino)benzoic acid | Requires prolonged heating |

| Base hydrolysis | NaOH, H₂O/EtOH, 60°C | Sodium salt of the carboxylic acid | Rapid de-esterification |

| Aminolysis | NH₃ (g), MeOH, RT | 3-Bromo-4-(diethylamino)benzamide | Low yield (~40%) |

Mechanistic Insight :

-

Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate .

Electrophilic Aromatic Substitution (EAS)

The diethylamino group directs electrophiles to the ortho and para positions, though steric hindrance from the ethyl groups may limit reactivity .

| Reaction Type | Electrophile | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Bromo-4-(diethylamino)-5-nitrobenzoate |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 4 h | Sulfonated derivative (minor) |

Limitations :

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or radical pathways:

| Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C, EtOH | 1 atm, RT, 12 h | 4-(Diethylamino)benzoate | 75% |

| Bu₃SnH, AIBN, toluene | Reflux, 6 h | De-brominated ester | 60% |

Applications :

Coordination Chemistry

The diethylamino group can act as a weak ligand in transition metal complexes:

| Metal Ion | Ligand Ratio | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | 1:2 | Octahedral | 4.2 ± 0.3 |

| Fe(III) | 1:1 | Tetrahedral | 3.8 ± 0.2 |

Implications :

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes homolytic C-Br bond cleavage, generating aryl radicals:

| Conditions | Products | Applications |

|---|---|---|

| UV light, benzene | Biaryl via radical coupling | Polymer initiator studies |

Caution :

Biological Alkylation

The bromine atom participates in alkylation reactions with biomolecules (e.g., thiols in proteins):

| Target Molecule | Conditions | Adduct Structure | Biological Impact |

|---|---|---|---|

| Glutathione | PBS buffer, 37°C | S-Aryl glutathione conjugate | Detoxification pathway |

Relevance :

Scientific Research Applications

Methyl 3-bromo-4-(diethylamino)benzoate has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of bromo-substituted benzoates can inhibit bacterial growth effectively.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have reported that certain derivatives demonstrate significant cytotoxic effects against cancer cell lines. A notable case study highlighted the synthesis of similar compounds that showed promising results in inhibiting tumor growth in vitro.

Industrial Applications

Beyond its biological significance, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Use in Pharmaceutical Synthesis

The compound is utilized in the production of various pharmaceutical agents due to its ability to undergo electrophilic substitutions and form more complex molecules. It acts as a building block for synthesizing drugs targeting specific biological pathways.

Specialty Chemicals Production

In industrial settings, this compound is employed in producing specialty chemicals used in agrochemicals and materials science. Its unique reactivity allows for the development of novel compounds with tailored properties.

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antimicrobial | This compound | Effective against E. coli |

| Anticancer | This compound | IC50 = 25 µM against A549 cells |

Table 2: Synthesis Parameters

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | Bromine, Acetic Acid | 85% |

| Esterification | Methanol, Sulfuric Acid | 90% |

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition at concentrations as low as 10 µg/mL.

- Anticancer Research : Another research project focused on synthesizing derivatives of this compound to assess their anticancer properties. The findings revealed that certain analogs exhibited cytotoxicity against breast cancer cell lines, suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(diethylamino)benzoate involves its interaction with specific molecular targets. The bromine atom and diethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

a) Methyl 3-bromo-4-(isopropyl(methoxycarbonyl)amino)benzoate (2.24k)

- Structure: Replaces diethylamino with a bulkier isopropyl(methoxycarbonyl)amino group.

- Properties: Higher molecular weight (C₁₃H₁₅BrN₂O₄, 367.18 g/mol) due to additional methoxycarbonyl. Reduced basicity compared to diethylamino, altering reactivity in acid-mediated reactions. Synthesized via palladium-catalyzed C–H arylation (93% yield) .

b) Ethyl 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoate

- Structure : Piperazinylmethyl group at position 4; ethyl ester instead of methyl.

- Properties: Enhanced solubility in polar solvents due to piperazine’s basicity. Ethyl ester increases lipophilicity (logP ~2.5) compared to methyl ester (logP ~1.8). Priced at $216/100 mg (Santa Cruz Biotechnology) .

c) Methyl 4-((diethylamino)methyl)benzoate (67)

Halogen and Functional Group Variations

a) Methyl 3-bromo-4-methylbenzoate

- Structure: Methyl group replaces diethylamino at position 3.

- Properties: Reduced polarity (logP ~2.7) due to lack of amino group. Higher thermal stability (melting point ~45–50°C) . Hazard: Skin and eye irritant (GHS Category 2) .

b) Methyl 3-bromo-4-(methoxymethyl)benzoate

- Structure : Methoxymethyl group at position 4.

- Properties: Moderate electron-donating effect compared to diethylamino. Molecular formula C₁₀H₁₁BrO₃; SMILES: COCC1=C(C=C(C=C1)C(=O)OC)Br .

c) Methyl 4-bromo-3-methylbenzoate

Physicochemical and Reactivity Comparison

Biological Activity

Methyl 3-bromo-4-(diethylamino)benzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C12H16BrN O2

- Molecular Weight : 286.16 g/mol

- IUPAC Name : this compound

The presence of a bromine atom and a diethylamino group in its structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The diethylamino group can enhance solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound's binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Biological Activities

Research has indicated various biological activities associated with this compound, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains due to its ability to disrupt bacterial cell membranes.

- Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly influence its activity.

| Compound Variant | Activity Level | Notes |

|---|---|---|

| This compound | High | Strong enzyme inhibition observed. |

| Methyl 3-bromo-4-amino benzoate | Moderate | Reduced activity compared to diethylamino variant. |

| Methyl 3-chloro-4-(diethylamino)benzoate | Low | Chlorine substitution decreases activity. |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against several pathogens, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Antioxidant Activity Evaluation : In vitro assays showed that the compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid, indicating its potential for use in formulations aimed at reducing oxidative damage .

- Cancer Cell Proliferation Inhibition : Research indicated that this compound could reduce the viability of prostate cancer cells by over 50% at concentrations above 20 µM, suggesting its potential as a therapeutic agent .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 3-bromo-4-(diethylamino)benzoate?

A key method involves nucleophilic substitution of a brominated benzoate precursor with diethylamine. For example, methyl 4-(bromomethyl)benzoate derivatives can react with diethylamine under microwave irradiation in tetrahydrofuran (THF) at 100°C, yielding the diethylamino-substituted product after purification . Alternative approaches may involve bromination of pre-functionalized benzoate esters. Optimization of reaction time, solvent polarity, and stoichiometry is critical to minimize competing alkylation byproducts .

Q. How can the purity and regiochemistry of this compound be validated?

- Chromatography : Use HPLC or GC-MS to assess purity (>95% by area normalization).

- Spectroscopy :

- 1H/13C NMR : Confirm the bromine (δ ~7.5 ppm for aromatic protons) and diethylamino groups (δ ~3.4 ppm for –N(CH2CH3)2 and δ ~1.1 ppm for methyl protons).

- IR : Look for ester C=O stretch (~1720 cm⁻¹) and N-H stretches (if applicable).

- Mass spectrometry : Match the molecular ion peak ([M+H]+) to the calculated molecular weight (C12H15BrNO2: ~316.1 g/mol) .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of brominated compound vapors.

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or neutralization .

Advanced Research Questions

Q. How can competing alkylation reactions be suppressed during the introduction of the diethylamino group?

Competing polyalkylation or over-substitution can occur due to excess diethylamine or elevated temperatures. Mitigation strategies include:

Q. How do structural disorders in crystallographic data impact the interpretation of this compound’s conformation?

Disorder in diethylamino or bromine substituents (observed in similar benzoate derivatives) can lead to multiple conformers in X-ray structures. To resolve this:

Q. What role does this compound play in medicinal chemistry research?

This compound serves as a versatile intermediate:

- Antimicrobial agents : The bromine and diethylamino groups enhance lipophilicity, aiding membrane penetration.

- Anti-inflammatory scaffolds : Functionalization of the benzoate core can modulate COX-2 inhibition.

- Reagent utility : Acts as a building block for synthesizing fluorinated or heterocyclic analogs via cross-coupling (e.g., Suzuki-Miyaura) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar brominated benzoates: How to address these?

Variations may arise from polymorphic forms or impurities. To resolve:

Q. Conflicting NMR assignments for diethylamino protons in related compounds: What analytical approaches clarify this?

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm proton-carbon correlations.

- Deuterium exchange : Confirm NH protons (if present) by observing signal disappearance after D2O addition.

- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.